methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with:
- A 6-chloro group.
- A 7-[2-(4-chlorophenyl)-2-oxoethoxy] side chain.
- A 4-methyl group.
- A 3-methoxycarbonylmethyl (acetate) moiety.
Properties
Molecular Formula |
C21H16Cl2O6 |
|---|---|
Molecular Weight |
435.2 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H16Cl2O6/c1-11-14-7-16(23)19(28-10-17(24)12-3-5-13(22)6-4-12)9-18(14)29-21(26)15(11)8-20(25)27-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
BHSLMUSTJMYIKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)Cl)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate with 4-chlorophenylacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and oxoethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between the target compound and related coumarin/isoflavone derivatives:
Key Observations:
Substituent Position and Bioactivity :
- The 7-[2-(4-chlorophenyl)-2-oxoethoxy] group in the target compound and isoflavone 1c () is critical for enzyme inhibition. This substituent enhances steric bulk and electron-withdrawing effects, improving binding to α-glucosidase .
- Replacement of the 7-alkoxy group with a hydroxyl () eliminates this bioactivity, underscoring the substituent's necessity.
Core Structure Differences :
- The target compound’s coumarin backbone differs from the isoflavone core in compound 1c. Isoflavones generally exhibit stronger antioxidant activity, but coumarins offer better synthetic versatility .
Synthetic Accessibility: PdI2/KI-catalyzed carbonylation () enables efficient synthesis of 3-acetate coumarins but requires high-pressure CO.
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound are sparse, comparisons with analogues suggest:
- Metabolic Stability : The 3-acetate group may undergo esterase-mediated hydrolysis, a common metabolic pathway for coumarins .
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